Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C({11})H({8})Cl({2})O({3})S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Methoxylation: The methoxy group at the 6 position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: The carboxylate group is introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorinated positions to hydrogen.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dechlorinated derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of benzothiophene derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,7-dichloro-1-benzothiophene-2-carboxylate: Lacks the methoxy group at the 6 position.
Methyl 6-methoxy-1-benzothiophene-2-carboxylate: Lacks the chlorine atoms at the 3 and 7 positions.
Methyl 3,7-dichloro-6-methoxy-1-benzofuran-2-carboxylate: Contains an oxygen atom in place of the sulfur atom in the benzothiophene ring.
Uniqueness
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and methoxy groups, along with the benzothiophene core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3S/c1-15-6-4-3-5-7(12)10(11(14)16-2)17-9(5)8(6)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRWSBAFOWISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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